molecular formula C17H16O6 B1213618 4',6-Dihydroxy-5,7-dimethoxyflavanone CAS No. 6951-57-1

4',6-Dihydroxy-5,7-dimethoxyflavanone

Cat. No.: B1213618
CAS No.: 6951-57-1
M. Wt: 316.3 g/mol
InChI Key: MWHNXEIHKZWYAX-UHFFFAOYSA-N
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Description

4’,6-Dihydroxy-5,7-dimethoxyflavanone: is a flavanone, a type of flavonoid, which is a class of polyphenolic compounds. Flavonoids are widely distributed in the plant kingdom and are known for their diverse biological activities. This particular compound has a molecular formula of C17H16O6 and is characterized by the presence of hydroxyl and methoxy groups on its flavanone backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’,6-Dihydroxy-5,7-dimethoxyflavanone typically involves the use of starting materials such as 2,4,6-trihydroxyacetophenone and 4-hydroxy-3,5-dimethoxybenzaldehyde. The reaction proceeds through a series of steps including condensation, cyclization, and methylation. Common reagents used in these reactions include acids or bases as catalysts, and solvents like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4’,6-Dihydroxy-5,7-dimethoxyflavanone undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can yield alcohols .

Scientific Research Applications

4’,6-Dihydroxy-5,7-dimethoxyflavanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’,6-Dihydroxy-5,7-dimethoxyflavanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4’,6-Dihydroxy-5,7-dimethoxyflavanone is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

6-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-21-14-8-13-15(17(22-2)16(14)20)11(19)7-12(23-13)9-3-5-10(18)6-4-9/h3-6,8,12,18,20H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHNXEIHKZWYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601139335
Record name 2,3-Dihydro-6-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6951-57-1
Record name 2,3-Dihydro-6-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6951-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-2,3-dihydro-4H-chromen-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006951571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC56293
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydro-6-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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